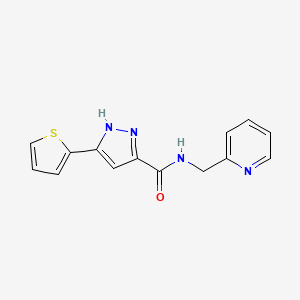

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Description

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole core substituted with pyridin-2-ylmethyl and thiophen-2-yl groups

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c19-14(16-9-10-4-1-2-6-15-10)12-8-11(17-18-12)13-5-3-7-20-13/h1-8H,9H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHKCTPUTUPGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyridin-2-ylmethylamine with 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid under dehydrating conditions to form the desired amide bond. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidizing the thiophene ring.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

Substitution: Halogenation of the pyridine ring can be achieved using N-bromosuccinimide (NBS) under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones from the thiophene ring.

Reduction: Amines from the reduction of nitro groups.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide: Lacks the pyridin-2-ylmethyl group, which may influence its binding affinity and specificity.

Uniqueness

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both pyridin-2-ylmethyl and thiophen-2-yl groups, which confer distinct electronic and steric properties. These features can enhance its interaction with biological targets and improve its efficacy in various applications.

Biological Activity

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring, a thiophene moiety, and a pyridine group. This combination suggests a range of interactions with biological targets, potentially leading to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 342.42 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Pharmacological Activities

Numerous studies have investigated the biological activities of compounds with similar structures to this compound. The following sections summarize key findings related to its pharmacological activities.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

Compounds in the pyrazole class have also shown promising antimicrobial activity against various bacterial strains. For example, studies indicate that certain pyrazole derivatives effectively inhibit the growth of E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups, such as the aliphatic amide moiety, has been linked to enhanced antimicrobial efficacy .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is an area of active research. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . For instance, pyrazolo[1,5-a]pyrimidines have been highlighted for their potential in targeting cancer cells effectively .

The biological activity of this compound is likely mediated through its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could also interact with receptors that regulate cellular responses to stress or inflammation.

The unique structural features allow for π–π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

-

Study on Anti-inflammatory Activity :

- Researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models in mice.

- Results indicated that certain compounds exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug.

-

Antimicrobial Testing :

- A cohort of synthesized pyrazoles was tested against multiple bacterial strains.

- One derivative showed significant activity against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide with high purity?

- Methodology : Multi-step synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with substituted amines. Key steps include:

- Reagent selection : Use coupling agents like T3P (propane phosphonic acid anhydride) or EDC/HOBt for amide bond formation .

- Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Identify protons and carbons in pyrazole, thiophene, and amide groups. For example, pyrazole C-3 proton resonates at δ 6.8–7.2 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent variation : Modify pyridin-2-ylmethyl or thiophen-2-yl groups to assess impacts on target binding. For example:

- Thiophene replacement : Replace with furan or benzothiophene to evaluate hydrophobicity effects .

- Pyridine substitution : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .

- Assays : Use enzyme inhibition (e.g., kinase assays) and cell viability tests (MTT assays) to quantify activity changes. IC50 values <1 µM indicate high potency .

Q. What computational methods predict interaction modes with biological targets?

- Molecular docking : Software like AutoDock Vina models binding to cysteine proteases (e.g., Chikungunya virus nsP2) with RMSD <2.0 Å .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify persistent hydrogen bonds (e.g., amide-carbonyl interactions with catalytic Cys478) .

Q. How to resolve contradictions in reported biological activity data?

- Case study : Discrepancies in IC50 values for anti-inflammatory activity may arise from assay conditions (e.g., serum concentration, cell lines).

- Standardization : Use identical cell lines (e.g., RAW264.7 macrophages) and normalize data to positive controls (e.g., dexamethasone) .

- Meta-analysis : Compare results across ≥3 independent studies to identify consensus EC50 ranges .

Q. What strategies enable comparative analysis with structural analogs?

- Pharmacophore mapping : Overlay analogs (e.g., N-(benzimidazol-2-ylmethyl) derivatives) to identify conserved hydrogen bond acceptors and aromatic features .

- ADME profiling : Compare logP (2.5–3.5), solubility (<10 µg/mL), and CYP450 inhibition to prioritize analogs with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.